molecular formula C22H19N4NaO3S2 B12680597 Sodium 2-((4-(benzylethylamino)phenyl)azo)benzothiazole-5-sulphonate CAS No. 69412-86-8

Sodium 2-((4-(benzylethylamino)phenyl)azo)benzothiazole-5-sulphonate

Katalognummer: B12680597
CAS-Nummer: 69412-86-8
Molekulargewicht: 474.5 g/mol
InChI-Schlüssel: YNVNZXQPHCJERC-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 2-((4-(benzylethylamino)phenyl)azo)benzothiazole-5-sulphonate is a synthetic organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This particular compound is known for its vibrant color and is used in various applications, including as a dye and in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-((4-(benzylethylamino)phenyl)azo)benzothiazole-5-sulphonate typically involves a diazo-coupling reaction. The process begins with the diazotization of an aromatic amine, followed by coupling with a benzothiazole derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium 2-((4-(benzylethylamino)phenyl)azo)benzothiazole-5-sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Conditions vary depending on the type of substitution, but typically involve catalysts and specific solvents.

Major Products Formed

    Oxidation: Products include various oxidized aromatic compounds.

    Reduction: Aromatic amines are the primary products.

    Substitution: Depending on the substituents introduced, a wide range of derivatives can be formed.

Wissenschaftliche Forschungsanwendungen

Sodium 2-((4-(benzylethylamino)phenyl)azo)benzothiazole-5-sulphonate has several applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.

Wirkmechanismus

The compound exerts its effects primarily through its interaction with molecular targets such as proteins and nucleic acids. The azo group can form stable complexes with these targets, leading to changes in their structure and function. This interaction is often mediated by hydrogen bonding, van der Waals forces, and electrostatic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Sodium 2-((4-(methylamino)phenyl)azo)benzothiazole-5-sulphonate
  • Sodium 2-((4-(ethylamino)phenyl)azo)benzothiazole-5-sulphonate
  • Sodium 2-((4-(dimethylamino)phenyl)azo)benzothiazole-5-sulphonate

Uniqueness

Sodium 2-((4-(benzylethylamino)phenyl)azo)benzothiazole-5-sulphonate is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications requiring high stability and specific interactions with biological molecules.

Eigenschaften

CAS-Nummer

69412-86-8

Molekularformel

C22H19N4NaO3S2

Molekulargewicht

474.5 g/mol

IUPAC-Name

sodium;2-[[4-[benzyl(ethyl)amino]phenyl]diazenyl]-1,3-benzothiazole-5-sulfonate

InChI

InChI=1S/C22H20N4O3S2.Na/c1-2-26(15-16-6-4-3-5-7-16)18-10-8-17(9-11-18)24-25-22-23-20-14-19(31(27,28)29)12-13-21(20)30-22;/h3-14H,2,15H2,1H3,(H,27,28,29);/q;+1/p-1

InChI-Schlüssel

YNVNZXQPHCJERC-UHFFFAOYSA-M

Kanonische SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC4=C(S3)C=CC(=C4)S(=O)(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.